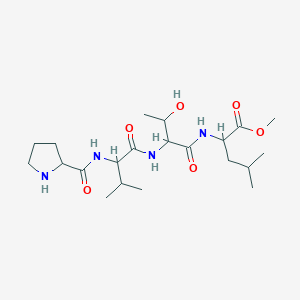
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound is characterized by the presence of a tetrahydroisoquinoline core with hydroxyl groups at the 7 and 8 positions, and it is typically available as a hydrobromide salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydroisoquinolines can be synthesized through various methods, including the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These reactions involve the cyclization of N-(haloalkyl)aryl derivatives under specific conditions. For instance, the Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its chemical properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide involves its interaction with specific molecular targets and pathways. For example, it may act on dopamine receptors or inhibit certain enzymes, leading to its observed biological effects . The exact mechanism can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide can be compared with other similar compounds, such as:
1,2,3,4-tetrahydroisoquinoline-6,7-diol: This compound has hydroxyl groups at the 6 and 7 positions instead of the 7 and 8 positions, leading to different chemical and biological properties.
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: This compound has chlorine atoms at the 7 and 8 positions instead of hydroxyl groups, resulting in different reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Eigenschaften
CAS-Nummer |
50357-74-9 |
|---|---|
Molekularformel |
C9H12BrNO2 |
Molekulargewicht |
246.10 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c11-8-2-1-6-3-4-10-5-7(6)9(8)12;/h1-2,10-12H,3-5H2;1H |
InChI-Schlüssel |
FDRZFCISVDDALN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C=CC(=C2O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12111902.png)




![[17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12111922.png)

![2-[(3-Carboxypropyl)amino]benzoic acid](/img/structure/B12111947.png)
![Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo-](/img/structure/B12111950.png)
![6-{[(2,6-Dimethylphenoxy)acetyl]amino}hexanoic acid](/img/structure/B12111953.png)
![4-butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111966.png)


